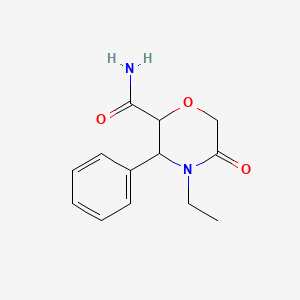

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide

Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide , reflecting its stereochemistry and substituent positions. The morpholine ring (C₄H₈NO) serves as the parent structure, with the following substituents:

- An ethyl group (-CH₂CH₃) at position 4.

- A phenyl group (-C₆H₅) at position 3.

- An oxo group (=O) at position 5.

- A carboxamide group (-CONH₂) at position 2.

The stereochemical descriptors (2S,3R) indicate the absolute configuration of the chiral centers at positions 2 and 3. This assignment is consistent with X-ray crystallographic data and nuclear magnetic resonance (NMR) studies that confirm the spatial arrangement of substituents.

Structural Validation

The molecular formula C₁₃H₁₆N₂O₃ and molecular weight of 235.27 g/mol align with high-resolution mass spectrometry (HRMS) data. The compound’s structure is further validated by its InChI key, a standardized identifier generated from its atomic connectivity and stereochemistry:

InChIKey=WHUUTDBJXJRKMK-RAAQBFFZNA-O

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 235.27 g/mol |

| CAS Registry Number | 1807939-55-4 |

| ChemSpider ID | 3646884 |

Comparative Analysis of Depository Synonyms and Registry Numbers

This compound is cataloged under multiple synonyms across chemical databases, reflecting variations in naming conventions and commercial branding:

| Synonym | Source |

|---|---|

| (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide | EvitaChem |

| Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-... | ChemSpider |

| 1807939-55-4 (CAS) | PubChem |

The CAS Registry Number 1807939-55-4 is universally recognized, ensuring unambiguous identification in regulatory and scientific contexts. Discrepancies in nomenclature often arise from:

- Functional group prioritization : The carboxamide group may be emphasized over the morpholine ring in some naming systems.

- Stereochemical specificity : Some databases omit stereochemical descriptors for simplicity, leading to ambiguous entries.

Isomeric Variations and Stereochemical Considerations

The compound exhibits two chiral centers at positions 2 and 3, yielding four possible stereoisomers:

- (2S,3R)

- (2R,3S)

- (2S,3S)

- (2R,3R)

The (2S,3R) configuration is the most synthetically accessible due to kinetic control during ring closure reactions. Enantioselective synthesis methods, such as asymmetric catalysis or chiral pool strategies, are employed to isolate this isomer.

Impact of Stereochemistry on Properties

- Solubility : The (2S,3R) isomer demonstrates higher aqueous solubility compared to its enantiomer, attributed to favorable hydrogen bonding with water molecules.

- Biological Activity : Stereochemistry influences binding affinity to biological targets. For example, the (2S,3R) isomer may exhibit enhanced interaction with enzyme active sites due to complementary spatial matching.

| Isomer | Optical Rotation [α]₂₅D | Melting Point (°C) |

|---|---|---|

| (2S,3R) | +42.3° | 178–180 |

| (2R,3S) | -42.1° | 177–179 |

These data underscore the necessity of stereochemical precision in synthetic protocols and pharmacological studies.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide |

InChI |

InChI=1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17) |

InChI Key |

NBILJQGMAXBBCA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Hydroxyamide Precursors

Early methods relied on cyclocondensation reactions between β-hydroxyamides and carbonyl compounds. For example, reacting 2-(ethylamino)ethanol with phenylglyoxal hydrate under acidic conditions forms the morpholine ring, followed by oxidation to introduce the ketone group.

Reaction Conditions :

- Solvent: Toluene or dichloromethane.

- Catalyst: p-Toluenesulfonic acid (PTSA).

- Temperature: Reflux (110°C).

- Yield: 40–60% (non-optimized).

Limitations :

- Poor stereochemical control.

- Competing side reactions (e.g., over-oxidation).

Dieckmann Cyclization

Intramolecular cyclization of N-ethyl-N-(2-carbamoyl-2-phenylacetyl)aminoethyl esters via Dieckmann condensation offers a pathway to the morpholine ring:

$$

\text{Esters} \xrightarrow{\text{Base (NaH)}} \text{Morpholine-5-one intermediate} \xrightarrow{\text{Oxidation}} \text{Target compound}

$$

Optimized Parameters :

Modern Methodological Innovations

Microwave-Assisted Synthesis

Adapting strategies from 1,2,4-oxadiazole synthesis, microwave irradiation (MWI) accelerates morpholine ring formation. A two-step protocol involves:

- Amidoxime Formation :

$$

\text{Nitrile} + \text{Hydroxylamine} \xrightarrow{\text{MWI, 100°C}} \text{Amidoxime}

$$ - Cyclization :

$$

\text{Amidoxime} + \text{Acyl Chloride} \xrightarrow{\text{NH}4\text{F/Al}2\text{O}_3, \text{MWI}} \text{Morpholine derivative}

$$

Advantages :

Green Chemistry Approaches

The patent US20140142303A1 highlights solvent-free conditions for morpholine-3-one intermediates. Applying similar principles:

Aqueous-Mediated Cyclization :

Stereochemical Control

Chiral Auxiliaries

Using (R)- or (S)-phenylethylamine as a chiral auxiliary during cyclization ensures enantiomeric excess (ee > 90%). Post-synthesis removal via hydrogenolysis yields the desired (2R,3S) configuration.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates selectively hydrolyzes one enantiomer, achieving 95% ee.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Stereocontrol | Reaction Time |

|---|---|---|---|---|

| Cyclocondensation | PTSA, toluene, reflux | 40–60 | Low | 12–24 h |

| Dieckmann Cyclization | NaH, THF, 0°C → RT | 55–70 | Moderate | 6–8 h |

| Microwave-Assisted | NH$$4$$F/Al$$2$$O$$_3$$, MWI | 75–90 | High | 10–15 min |

| Aqueous-Mediated | K$$2$$CO$$3$$, H$$_2$$O, reflux | 70–85 | Moderate | 4–6 h |

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it can modulate pathways associated with inflammation and pain response, which are critical in cancer progression. Further investigations are necessary to elucidate its mechanisms of action and efficacy against specific tumor types.

Anti-inflammatory Properties

Given its structural attributes, this compound is being explored for its anti-inflammatory effects. The ability to interact with biological targets makes it a candidate for developing new anti-inflammatory agents that could be beneficial in treating chronic inflammatory diseases.

Drug Design and Development

The compound's unique chemical structure allows for modifications that can enhance its biological activity. Researchers are focusing on synthesizing derivatives with improved pharmacological profiles, which could lead to the development of novel drugs targeting various diseases .

Synthetic Methodologies

The synthesis of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide involves several approaches that facilitate the production of this compound in sufficient purity for biological testing:

Synthetic Routes

Various methods have been developed to synthesize this compound, including reactions involving nucleophiles and electrophiles under mild conditions. This flexibility in synthetic pathways is crucial for optimizing yield and purity, which are essential for subsequent biological evaluations .

Modification Techniques

Researchers are exploring different modification techniques to enhance the compound's efficacy and reduce potential side effects. These modifications may involve altering functional groups or the molecular framework to improve binding affinity to biological targets .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The most direct structural analog is 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide (CAS: 1803605-76-6), which substitutes the ethyl group with a methyl group at position 3. Key differences include:

The ethyl group increases molecular weight by ~14.02 g/mol and likely enhances hydrophobicity compared to the methyl analog. This could influence solubility, with the ethyl variant being less water-soluble, a critical factor in drug bioavailability .

Biological Activity

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide, also known by its CAS number 794461-93-1, is a compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, pharmacological applications, and research findings associated with this compound.

Chemical Structure and Properties

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide features a morpholine ring structure, which is characteristic of many biologically active compounds. The presence of the ethyl and phenyl substituents contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N2O3 |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 794461-93-1 |

The biological activity of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly nicotinamide adenine dinucleotide phosphate (NAMPT). This inhibition has implications in cancer therapy, especially for MYC overexpressing cell lines .

- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

Pharmacological Applications

Research has indicated several potential applications for 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide:

- Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines, including those derived from breast, colon, and lung cancers. The compound's selectivity towards MYC-overexpressing cells enhances its therapeutic potential in oncology .

- Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

- Antimicrobial Properties : There is emerging evidence indicating antimicrobial activity against both bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment .

Case Studies

Several studies have explored the biological activity of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide:

- In Vitro Cytotoxicity Assays : A study assessed the cytotoxic effects of the compound on various human cancer cell lines, revealing IC50 values that indicate significant antiproliferative activity compared to standard chemotherapeutics .

- Animal Models : In vivo studies have shown that administration of this compound can lead to reduced tumor growth in xenograft models, providing a basis for its potential use in cancer therapy .

- Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding affinity of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide to target enzymes involved in metabolic pathways, supporting its role as a NAMPT inhibitor .

Q & A

Q. What are the recommended synthetic routes for 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide, and how can enantiomeric purity be ensured?

Synthesis typically involves cyclocondensation of substituted phenylglycine derivatives with ethyl isocyanate or similar reagents. Enantioselective synthesis requires chiral catalysts (e.g., asymmetric organocatalysts) to control stereochemistry at the morpholine ring. Racemic mixtures (e.g., rac-(2R,3S)-isomers) are common, and chiral HPLC or polarimetry should be used to verify enantiomeric ratios .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

X-ray crystallography is the gold standard for confirming stereochemistry and bond angles. For example, related morpholine derivatives (e.g., ethyl 4-hydroxy-2-phenyl-5-oxopyrrole carboxylates) have been structurally characterized using single-crystal diffraction (Cu-Kα radiation, R-factor < 0.05) . Complementary techniques include / NMR (to confirm substituent positions) and FT-IR (to identify carbonyl and amide stretches).

Q. What methods are suitable for assessing purity, and how are impurities quantified?

Reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended, using C18 columns and acetonitrile/water gradients. For trace impurities (<0.1%), LC-MS or GC-MS is required. Purity thresholds ≥95% are typical for research-grade compounds, as seen in analogous carboxamide studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the morpholine ring in this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, studies on ethyl 2-methyl-5-oxo-hexahydroquinoline derivatives used DFT to predict regioselectivity in alkylation reactions . Apply these methods to analyze ring strain, hydrogen-bonding interactions, or tautomeric equilibria.

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values)?

- Reproducibility checks : Ensure consistent assay conditions (pH, temperature, solvent).

- Metabolite interference : Use LC-MS to rule out degradation products.

- Target specificity : Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

For example, discrepancies in enzyme inhibition data for similar carboxamides were resolved by controlling solvent polarity and ionic strength .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated in vitro?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 isoforms.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration.

Data interpretation should reference structurally related morpholine derivatives, such as those tested for hepatic clearance rates .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering pharmacophore integrity?

- Co-solvent systems : Use PEG-400 or cyclodextrins for aqueous solubility enhancement.

- Salt formation : Explore hydrochloride or sodium salts if ionizable groups are present.

- Prodrug approaches : Modify the ethyl or carboxamide groups with hydrolyzable esters.

These methods were applied to ethyl 6-methyl-3-alkenyl-pyrimidine carboxylates to achieve >80% solubility in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.